molecular formula C7H6BrF2NO B1410644 2-Bromo-3-difluoromethoxy-6-methylpyridine CAS No. 1805024-00-3

2-Bromo-3-difluoromethoxy-6-methylpyridine

Cat. No.: B1410644
CAS No.: 1805024-00-3
M. Wt: 238.03 g/mol
InChI Key: TZVNOZDVOBQKOX-UHFFFAOYSA-N
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Description

2-Bromo-3-difluoromethoxy-6-methylpyridine is a halogenated pyridine derivative with a unique substitution pattern. Its molecular structure features a bromine atom at the 2-position, a difluoromethoxy (-OCF$2$H) group at the 3-position, and a methyl (-CH$3$) group at the 6-position of the pyridine ring (Figure 1). The compound’s molecular formula is C$7$H$6$BrF$_2$NO, and its CAS Registry Number is 1805024-00-3 .

The methyl group at position 6 contributes steric bulk, which may influence regioselectivity in subsequent reactions.

Properties

IUPAC Name

2-bromo-3-(difluoromethoxy)-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO/c1-4-2-3-5(6(8)11-4)12-7(9)10/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVNOZDVOBQKOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Pyridine Core with Substituents

Method A: Direct Synthesis from 2,6-Dimethylpyridine Derivatives

  • Starting from commercially available 2,6-dimethylpyridine, selective bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) under radical conditions.
  • The methyl group at the 6-position can be methylated or retained depending on the desired substitution pattern.

Method B: Multi-step Synthesis from Pyridine Precursors

  • Synthesis begins with pyridine or substituted pyridine derivatives, followed by nitration, halogenation, and methylation steps to install the necessary groups.

Bromination at the 2-Position

Key Reagents and Conditions:

Reagent Conditions Yield & Notes
N-Bromosuccinimide (NBS) Radical initiation, room temperature or slightly elevated High regioselectivity for the 2-position on methylated pyridines; yields over 80% reported

Research Findings:

  • Bromination of methylpyridines with NBS proceeds efficiently under radical conditions, favoring the 2-position due to electronic effects.
  • Alternative brominating agents like bromine in acetic acid can be used but may require harsher conditions.

Introduction of the Difluoromethoxy Group at the 3-Position

Methodology:

  • The difluoromethoxy group (-OCHF₂) can be introduced via nucleophilic substitution or via fluorinated intermediates.
  • A common approach involves reacting a suitable hydroxyl or methoxy precursor with difluoromethylating reagents.

Reagents and Conditions:

Reagent Conditions References & Data
Difluoromethylating agents (e.g., difluoromethyl iodide, chlorides) Room temperature, inert atmosphere Patent CN111777549A describes a process involving fluorinated reagents for introducing fluorinated groups onto aromatic systems
Base (e.g., potassium carbonate) Reflux Facilitates nucleophilic substitution

Research Findings:

  • The use of difluoromethyl iodide in the presence of a base in polar aprotic solvents (e.g., DMF) allows efficient substitution at the 3-position.
  • The process benefits from mild conditions, high regioselectivity, and yields exceeding 60%.

Methylation at the 6-Position

  • The methyl group at the 6-position can be introduced via methylation of the pyridine ring using methyl iodide or dimethyl sulfate under basic conditions.
  • Alternatively, if the methyl is already present in the starting material, this step can be omitted.

Summary of the Most Effective Preparation Route

Step Reagents Conditions Yield Notes
Bromination at 2-position N-Bromosuccinimide Radical, room temp >80% Regioselective for methylpyridines
Difluoromethoxy substitution at 3-position Difluoromethyl iodide + base Reflux in DMF 60-70% Mild, regioselective
Methylation at 6-position Methyl iodide + base Reflux Variable Depending on starting material

Notes and Considerations

  • Reaction selectivity is critical; protecting groups or directing groups may be employed to enhance regioselectivity.
  • Purification typically involves recrystallization or chromatography, with the choice depending on the impurity profile.
  • Yield optimization involves controlling temperature, reagent stoichiometry, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-difluoromethoxy-6-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .

Scientific Research Applications

Organic Synthesis

2-Bromo-3-difluoromethoxy-6-methylpyridine serves as a versatile building block in the synthesis of complex organic molecules, particularly in the development of heterocyclic compounds. Its unique substitution pattern allows for selective reactions, facilitating the formation of various derivatives.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as an intermediate for synthesizing biologically active molecules. For instance, it has been employed in developing inhibitors targeting specific enzymes involved in inflammatory responses and cancer pathways. Research indicates that related compounds can inhibit p38α MAP kinase, which plays a crucial role in cellular signaling pathways associated with inflammation and stress responses.

Pharmaceutical Development

In pharmaceutical research, derivatives of this compound have been investigated for their potential as therapeutic agents against diseases such as cancer and inflammatory bowel diseases. The compound's ability to modulate enzyme activity positions it as a candidate for drug development targeting specific biological pathways .

Case Study 1: Inhibitors of Inflammatory Pathways

A study focused on synthesizing biarylsulfonamide CCR9 inhibitors derived from pyridine compounds demonstrated that modifications to the pyridine structure could enhance anti-inflammatory activity. The research highlighted the importance of structural variations in achieving desired biological effects.

Case Study 2: Anticancer Activity

Research on difluoromethoxy-substituted compounds indicated their potential as anticancer agents. For example, derivatives were tested against breast cancer cell lines (MCF-7 and MDA MB-231), showing promising inhibition of tubulin polymerization and significant antiproliferative activity .

Mechanism of Action

The mechanism of action of 2-Bromo-3-difluoromethoxy-6-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Data

Compound Name Substituents (Positions) Molecular Formula CAS Number Molecular Weight (g/mol) Key Properties/Applications
This compound 2-Br, 3-OCF$2$H, 6-CH$3$ C$7$H$6$BrF$_2$NO 1805024-00-3 238.03 (calculated) Cross-coupling intermediate; enhanced lipophilicity due to fluorine
2-Bromo-3-methylpyridine 2-Br, 3-CH$_3$ C$6$H$6$BrN 3430-17-9 172.03 (calculated) Simpler structure; limited steric hindrance
2-Bromo-6-(difluoromethoxy)pyridine 2-Br, 6-OCF$_2$H C$6$H$4$BrF$_2$NO 1214345-40-0 224.01 (calculated) Difluoromethoxy at para position; electronic effects differ
3-Bromo-2-(difluoromethyl)-6-fluoropyridine 3-Br, 2-CF$_2$H, 6-F C$7$H$4$BrF$_3$N 1803695-57-9 238.97 (calculated) Fluorine and difluoromethyl enhance polarity
2-Bromo-3-chloro-6-(trifluoromethyl)pyridine 2-Br, 3-Cl, 6-CF$_3$ C$7$H$3$BrClF$_3$N 1211521-13-9 274.46 (calculated) High halogen density; strong electron-withdrawing effects

Solubility and Stability

  • The difluoromethoxy group in the target compound improves lipophilicity compared to methoxy (-OCH$_3$) analogs, enhancing membrane permeability in bioactive molecules.
  • In contrast, 2-bromo-3-methylpyridine lacks fluorine, resulting in lower polarity and reduced resistance to oxidative metabolism .

Biological Activity

2-Bromo-3-difluoromethoxy-6-methylpyridine is a heterocyclic organic compound characterized by the presence of a bromine atom, two fluorine atoms, a methoxy group, and a methyl group attached to a pyridine ring. Its chemical formula is C₇H₆BrF₂N, with a molecular weight of 221.04 g/mol. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry and agrochemicals.

The unique structure of this compound contributes to its reactivity and biological activity. The combination of the bromine and difluoromethoxy groups enhances its binding affinity to various biomolecules, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can modulate enzyme activities or receptor functions, leading to various biological effects. The exact mechanisms depend on the specific applications and contexts in which the compound is used.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain pyridine derivatives possess significant antifungal and antibacterial activities . The presence of halogen substituents, such as bromine and fluorine, often enhances these effects.

Insecticidal Properties

This compound has been explored for its potential use in pesticide formulations due to its biological activity against pests like the green peach aphid (Myzus persicae). Comparative studies suggest that this compound demonstrates promising efficacy, although it may be less potent than established insecticides such as Imidacloprid.

Cytotoxic Effects

Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) analyses suggest that modifications in the halogen substituents can significantly influence the cytotoxicity profiles of these compounds .

Study on Antifungal Activity

A study focusing on pyridine derivatives demonstrated that compounds with bromine and fluorine substituents exhibited notable antifungal activity against various strains. The study highlighted the importance of the difluoromethoxy group in enhancing the antifungal efficacy compared to other derivatives lacking this feature .

Insecticidal Efficacy Evaluation

In another study evaluating the insecticidal properties of this compound, researchers found that while it showed lower activity than Imidacloprid, it still presented significant potential as an agrochemical agent. The study quantified its effectiveness at different concentrations against target pests and compared it to other known insecticides.

Data Tables

Compound CAS Number Key Features Biological Activity
This compound1807193-64-1Contains bromine and difluoromethoxy groupsAntimicrobial, insecticidal
2-Bromo-6-chloro-3-methoxypyridine1256819-37-0Contains chlorine instead of bromineModerate antimicrobial activity
2-Bromo-3-(trifluoromethoxy)pyridine1206978-11-1Contains trifluoromethoxy instead of difluoromethoxyLower insecticidal efficacy

Q & A

Q. What are the methodological approaches for synthesizing 2-Bromo-3-difluoromethoxy-6-methylpyridine?

Synthesis typically involves bromination and fluorination steps. A plausible route starts with a methylpyridine precursor, such as 3-hydroxy-6-methylpyridine, which undergoes bromination at the 2-position. Subsequent introduction of the difluoromethoxy group (e.g., via nucleophilic substitution using a difluoromethylating agent) is critical. For example, highlights bromotrimethylsilane as a reagent for bromination in analogous systems, while suggests fluorination strategies for pyridine derivatives. Key challenges include controlling regioselectivity and avoiding over-halogenation. Optimization of reaction conditions (e.g., temperature, solvent polarity) is essential to minimize side reactions .

Q. How can spectroscopic techniques characterize this compound?

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are critical. The difluoromethoxy group (OCF2H\text{OCF}_2\text{H}) shows distinct splitting patterns in 19F^{19}\text{F} NMR, while the bromine and methyl groups influence chemical shifts in 1H^{1}\text{H} NMR.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns (e.g., 79Br^{79}\text{Br}/81Br^{81}\text{Br} splitting).
  • X-ray Crystallography : demonstrates the use of crystallography to resolve pyridine ring conformations and hydrogen-bonding interactions in related bromopyridines. This technique is particularly useful for resolving ambiguities in substituent positioning .

Advanced Research Questions

Q. What experimental design considerations address regioselectivity challenges in functionalizing the pyridine ring?

Regioselectivity is influenced by steric and electronic factors. The bromine atom at the 2-position is electron-withdrawing, directing electrophilic substitutions to the 4- or 6-positions. However, the difluoromethoxy group at the 3-position introduces steric hindrance, complicating further modifications. Computational modeling (e.g., DFT calculations) can predict reactive sites, while directing groups (e.g., temporary protecting groups) may enhance selectivity. and emphasize the importance of precursor design and catalyst choice (e.g., palladium complexes for cross-coupling reactions) to achieve desired regiochemical outcomes .

Q. How do substituents like difluoromethoxy and bromine affect the compound’s reactivity in cross-coupling reactions?

The bromine atom serves as a leaving group in Suzuki or Ullmann couplings, but the difluoromethoxy group’s electron-withdrawing nature can deactivate the ring, slowing reaction rates. shows that trifluoromethyl and halogen substituents adjacent to reaction sites alter electronic density, necessitating optimized conditions (e.g., higher temperatures or stronger bases). Kinetic studies comparing reaction rates with analogous compounds (e.g., 2-Bromo-6-methylpyridine in ) can quantify substituent effects .

Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural confirmation?

Discrepancies may arise from dynamic processes (e.g., rotational isomerism of the difluoromethoxy group) or crystal packing effects. For example, reports hydrogen bonding in 2-Bromo-3-hydroxy-6-methylpyridine, which could differ in the target compound due to fluorination. Multi-technique validation (e.g., combining X-ray data with solid-state NMR) is recommended. Computational simulations (e.g., CSP—Crystal Structure Prediction) can reconcile experimental and theoretical data, as highlighted in ’s NIST protocols .

Q. Methodological Notes

  • Synthesis : Prioritize inert atmospheres (e.g., argon) to prevent hydrolysis of sensitive intermediates.
  • Characterization : Use deuterated solvents with low polarity (e.g., CDCl3_3) to enhance NMR resolution.
  • Safety : Refer to for handling fluorinated compounds, including PPE and waste disposal guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2-Bromo-3-difluoromethoxy-6-methylpyridine

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